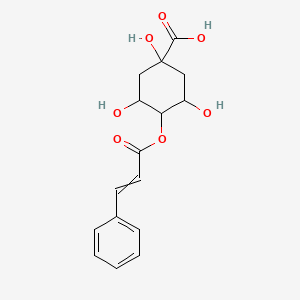
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a cyclohexane ring substituted with three hydroxyl groups, a carboxylic acid group, and an ester linkage to a phenylprop-2-enoyl group. It is found in various natural sources, including certain fruits and plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3,5-trihydroxycyclohexane-1-carboxylic acid with 3-phenylprop-2-enoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The phenylprop-2-enoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 1,3,5-triketocyclohexane-1-carboxylic acid.
Reduction: Formation of 1,3,5-trihydroxycyclohexane-1-carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenylprop-2-enoyl group.
Applications De Recherche Scientifique
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylprop-2-enoyl group can interact with cellular receptors and enzymes, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4-p-Coumaroylquinic acid: Similar structure but with a coumaroyl group instead of a phenylprop-2-enoyl group.
(Z)-4-p-Coumaroylquinic acid: A stereoisomer with different spatial arrangement of atoms.
Coumaroylquinic acid (p-): Another stereoisomer with distinct chemical properties.
These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C16H18O7 |
|---|---|
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
1,3,5-trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21) |
Clé InChI |
CLDAKARZYFIUGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13392772.png)
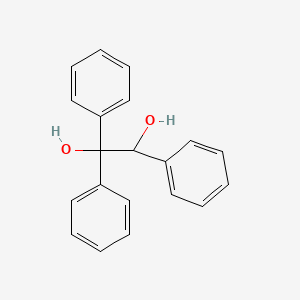

![4-[4-[4-[4-(Dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B13392782.png)
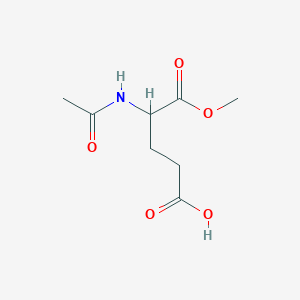
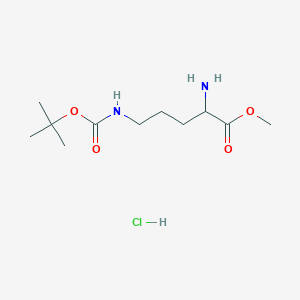
![Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate](/img/structure/B13392802.png)
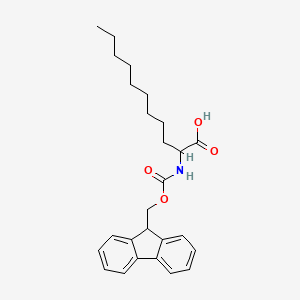
![methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0^{2,7]dodec-3-ene-3-carboxylate](/img/structure/B13392807.png)
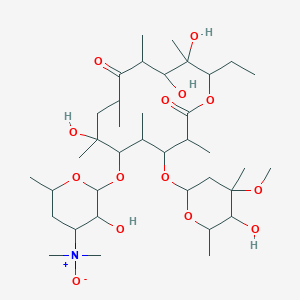
![4-[(4-Tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392823.png)

![Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol](/img/structure/B13392833.png)
![2-Pentenoic acid, 3-methyl-,1-ethylideneoctahydro-4-methylene-7-(1-methylethyl)-2-oxo-1H-inden-5-yl ester, [3aR-[1Z,3aa,5a(E),7b,7ab]]-](/img/structure/B13392846.png)
